molecular formula C12H8ClN3OS B2917322 4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478045-19-1

4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2917322
CAS No.: 478045-19-1
M. Wt: 277.73
InChI Key: DXUNEPBOEAAJJD-UHFFFAOYSA-N
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Description

“4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide” is a chemical compound with the molecular formula C12H8ClN3OS . It is a product available for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H8ClN3OS . This indicates that the molecule consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .

Scientific Research Applications

Synthesis of Heterocycles

Research has explored the reaction of similar compounds to produce heterocycles such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These reactions are significant for developing compounds with potential biological activities (Shibuya, 1984).

Antimicrobial and Anticancer Agents

A series of compounds including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. These compounds, through their structural modifications, have shown promising results compared to standard drugs, highlighting the potential of similar compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Materials Science Applications

The synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers demonstrates the utility of related chemical structures in creating materials with high glass-transition temperatures and excellent solubility in various solvents. Such materials are promising for advanced applications in the field of materials science and engineering (Wang & Wu, 2003).

Docking Studies and Crystal Structure

The crystal structure analysis of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, provides insights into the molecular interactions and potential biological activities of these compounds. Molecular docking studies help understand the orientation and interaction of molecules within biological targets, aiding in the design of more effective drugs (Al-Hourani et al., 2015).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUNEPBOEAAJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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